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Compound of Interest

Compound Name: 2-Chloro-5-methylpyrazine

Cat. No.: B1367138 Get Quote

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug

development professionals interested in the chemical properties, synthesis, and application of

2-Chloro-5-methylpyrazine. This heterocyclic compound is a valuable building block in

medicinal chemistry and materials science, and a thorough understanding of its characteristics

is paramount for its effective utilization.

Introduction: The Significance of Substituted
Pyrazines
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that form the

core of many biologically active molecules. Their unique electronic properties and ability to

participate in hydrogen bonding make them privileged scaffolds in drug discovery. The strategic

placement of substituents on the pyrazine ring allows for the fine-tuning of a molecule's

physicochemical properties, such as solubility, lipophilicity, and metabolic stability. 2-Chloro-5-
methylpyrazine (CAS No: 59303-10-5) is a prime example of such a functionalized

intermediate, offering a reactive chlorine atom for nucleophilic substitution and a methyl group

that can influence steric and electronic interactions.[1][2][3] Its application spans the synthesis

of pharmaceuticals and agrochemicals, making it a compound of significant interest.
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Molecular Structure and Physicochemical
Properties
The fundamental characteristics of a chemical compound are dictated by its structure.

Understanding these properties is the first step in designing synthetic routes and predicting the

behavior of the molecule in various chemical and biological systems.

Molecular Structure
2-Chloro-5-methylpyrazine consists of a pyrazine ring, which is a six-membered aromatic ring

containing two nitrogen atoms at positions 1 and 4. A chlorine atom is substituted at the 2-

position, and a methyl group is at the 5-position.[3] The chlorine atom, being an effective

leaving group, makes this position susceptible to nucleophilic aromatic substitution, which is a

cornerstone of its synthetic utility.

Caption: Molecular structure of 2-Chloro-5-methylpyrazine.

Core Physicochemical Data
A summary of the key quantitative properties of 2-Chloro-5-methylpyrazine is presented

below. This data is essential for experimental design, including solvent selection, reaction

temperature control, and safety considerations.
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Property Value Source(s)

IUPAC Name 2-chloro-5-methylpyrazine [3]

CAS Number 59303-10-5 [1][2][3]

Molecular Formula C₅H₅ClN₂ [1][3][4]

Molecular Weight 128.56 g/mol [1][2][3][4]

Appearance
Colorless to yellow solid or

liquid
[2]

Boiling Point 172 °C [1]

Density 1.234 g/mL [1]

Flash Point 72 °C [1]

SMILES CC1=CN=C(C=N1)Cl [3][5]

InChIKey
XSDAJECCWPYVGW-

UHFFFAOYSA-N
[2][3]

Synthesis and Characterization: A Validated
Protocol
The reliable synthesis of 2-Chloro-5-methylpyrazine is critical for its application in multi-step

synthetic campaigns. While several methods exist, a common approach involves the direct

chlorination of a pyrazine precursor. The following protocol outlines a representative synthesis,

emphasizing the rationale behind key steps.

Experimental Protocol: Chlorination of 2-Methylpyrazine
This protocol is a generalized representation and should be adapted and optimized based on

laboratory-specific conditions and safety assessments.

Objective: To synthesize 2-Chloro-5-methylpyrazine via chlorination.

Materials:
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2-Methylpyrazine

A suitable chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS))

An inert, high-boiling solvent (e.g., dichlorobenzene)

Inert gas supply (Nitrogen or Argon)

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

Purification apparatus (e.g., distillation setup or column chromatography)

Step-by-Step Methodology:

Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a

reflux condenser, a dropping funnel, and an inlet for inert gas. The entire system must be

kept under a positive pressure of nitrogen or argon. Causality: This inert atmosphere is

crucial to prevent the chlorinating agent from reacting with atmospheric moisture, which

would lead to decomposition and the formation of corrosive HCl gas, reducing yield and

creating safety hazards.

Reagent Charging: Charge the flask with 2-methylpyrazine dissolved in the inert solvent.

Controlled Addition: Slowly add the chlorinating agent (e.g., SO₂Cl₂) dropwise from the

dropping funnel at a controlled temperature (often starting at room temperature or slightly

below). Causality: The chlorination of aromatic rings can be highly exothermic. A slow,

controlled addition is essential to manage the reaction temperature, prevent runaway

reactions, and minimize the formation of undesired polychlorinated byproducts.

Reaction Progression: After the addition is complete, heat the reaction mixture to reflux for

several hours to ensure the reaction goes to completion. Monitor the reaction progress using

an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS).

Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by

slowly adding it to an ice-cold aqueous solution of a mild base (e.g., sodium bicarbonate) to

neutralize excess acid and unreacted chlorinating agent.
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Extraction: Transfer the quenched mixture to a separatory funnel and extract the organic

layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over an

anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

Purification: Remove the solvent under reduced pressure. The crude product can then be

purified by vacuum distillation or column chromatography to yield pure 2-Chloro-5-
methylpyrazine.

Characterization (Self-Validation): The identity and purity of the final product must be

rigorously confirmed. Standard methods include:

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the positions of the

substituents.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[6]

Gas Chromatography (GC): To assess the purity of the final compound.

Applications in Drug Development and Research
The true value of 2-Chloro-5-methylpyrazine lies in its versatility as a synthetic intermediate.

The reactive chloro-group serves as a handle for introducing a wide array of functionalities

through nucleophilic substitution reactions, a common strategy in building complex drug

molecules.

Role as a Pharmacophore and Building Block
Chlorine-containing compounds are prevalent in pharmaceuticals, often enhancing membrane

permeability, metabolic stability, and binding affinity to biological targets.[7] 2-Chloro-5-
methylpyrazine is used as a key intermediate in the synthesis of various therapeutic agents,

including kinase inhibitors, anti-infectives, and central nervous system drugs. Its pyrazine core

can mimic biological purines and interact with enzyme active sites, while the chloro- and

methyl- substituents provide vectors for further chemical elaboration.

Synthetic Workflow in Medicinal Chemistry
The following diagram illustrates a typical workflow where 2-Chloro-5-methylpyrazine is

utilized as a starting material in a drug discovery program.
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Phase 1: Core Synthesis

Phase 2: Library Generation

Phase 3: Screening & Optimization

2-Chloro-5-methylpyrazine
(Starting Material)

Nucleophilic Aromatic Substitution
(e.g., Suzuki, Buchwald-Hartwig, or amine coupling)

Functionalized Pyrazine Intermediate

Further Chemical Modification
(e.g., derivatization of other functional groups)

Compound Library
(Array of Analogs)

High-Throughput Screening
(Biological Assays)

Structure-Activity Relationship (SAR)
Analysis

Lead Optimization

Drug Candidate
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Caption: A generalized workflow for drug discovery using 2-Chloro-5-methylpyrazine.
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This workflow highlights the critical initial step where the chloro-substituent is displaced to

couple the pyrazine core with other molecular fragments. This reaction is often a high-yield,

robust transformation that allows for the rapid generation of diverse chemical entities for

biological screening. The insights gained from this screening (Structure-Activity Relationship)

guide the synthesis of more potent and selective drug candidates.

Conclusion
2-Chloro-5-methylpyrazine is a foundational building block for advanced chemical synthesis.

Its well-defined molecular structure and predictable reactivity make it an indispensable tool for

researchers in drug development and materials science. A thorough understanding of its

properties and synthetic methodologies, as outlined in this guide, is essential for leveraging its

full potential in the creation of novel and high-value molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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